![molecular formula C17H17NO6 B012652 [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate CAS No. 110882-08-1](/img/structure/B12652.png)
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate, also known as AOPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of acetylated phenyl esters, which have shown potential in various biological applications.
Mechanism of Action
The mechanism of action of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by modulating multiple signaling pathways. This compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. This compound has also been found to inhibit the Akt/mTOR pathway, which is a signaling pathway that promotes cell growth and survival. In addition, this compound has been reported to activate the JNK pathway, which is a stress-responsive pathway that regulates apoptosis and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to increase the production of reactive oxygen species (ROS), which can induce oxidative stress and damage DNA. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to induce autophagy, which is a process that degrades damaged or dysfunctional cellular components.
Advantages and Limitations for Lab Experiments
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in good yield. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. In addition, this compound has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate research. One of the major areas of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and toxicity of this compound in vivo. In addition, the combination of this compound with other anti-cancer agents is a promising direction for cancer therapy. Finally, the development of this compound-based biosensors for the detection of cancer biomarkers is an emerging area of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various biological applications, particularly in cancer therapy. This compound exerts its anti-cancer effects by modulating multiple signaling pathways and inducing apoptosis. This compound has several advantages for lab experiments, but also has some limitations. The future directions for this compound research include the development of analogs with improved potency and selectivity, investigation of the pharmacokinetics and toxicity of this compound in vivo, and the combination of this compound with other anti-cancer agents.
Synthesis Methods
The synthesis of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate involves the reaction between 2-acetoxy-4-iodoacetophenone and N-(2-oxopyrrolidin-1-yl)acrylamide in the presence of a palladium catalyst. This reaction leads to the formation of this compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been extensively studied for its potential in various biological applications. One of the major areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, this compound has been found to sensitize cancer cells to chemotherapy, which can enhance the efficacy of cancer treatment.
properties
CAS RN |
110882-08-1 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+ |
InChI Key |
FQDBNRXUMKKJMP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
synonyms |
3,4-DACP N-(3,4-diacetoxycinnamoyl)-2-pyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)


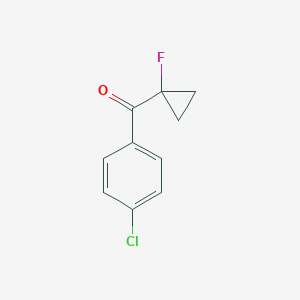
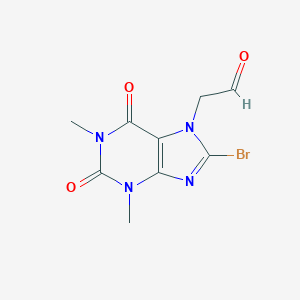
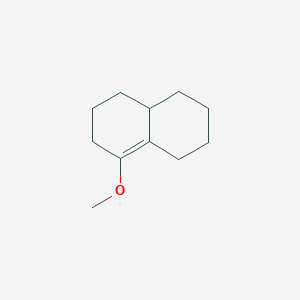

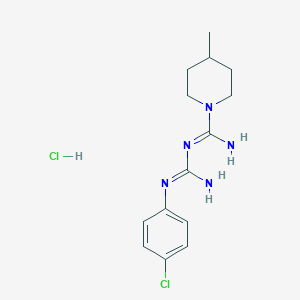

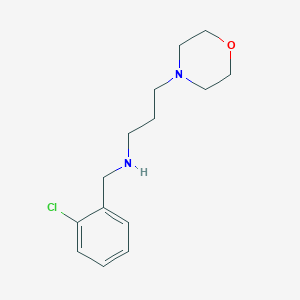

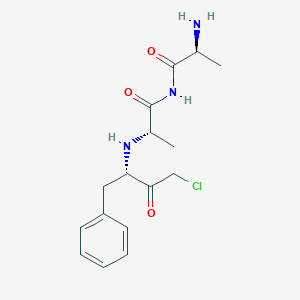
![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)